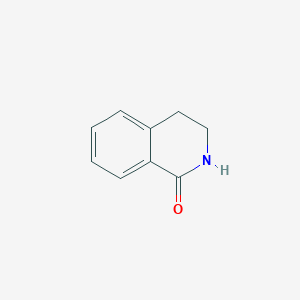

3,4-dihydroisoquinolin-1(2H)-one

Descripción

Propiedades

IUPAC Name |

3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMKTWUFVOFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152517 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-38-9 | |

| Record name | 3,4-Dihydroisoquinolin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,4-Dihydroisoquinolin-1(2H)-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the 3,4-dihydroisoquinolin-1(2H)-one core, a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis. While a singular "discovery" event is not documented, its genesis is intrinsically linked to the foundational development of isoquinoline and lactam synthesis methodologies in the late 19th and early 20th centuries. This document details the key synthetic routes that historically led to this important molecule, presents its physicochemical data, and discusses its role as a fundamental building block in modern drug discovery.

Historical Context and Key Synthetic Discoveries

The this compound scaffold, also known as isocarbostyril, is a bicyclic lactam that has emerged as a "privileged scaffold" due to its prevalence in numerous biologically active natural products and synthetic molecules.[1] Its history is not tied to a single discovery but rather to the development of synthetic reactions that enabled the construction of the isoquinoline ring system.

Early methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction (1893) and the Pictet-Spengler reaction (1911), were crucial for forming dihydroisoquinolines and tetrahydroisoquinolines, respectively.[2] However, the most direct and historically significant routes to the this compound core involve ring expansion reactions of 1-indanone, a readily available starting material. The Beckmann rearrangement and the Schmidt reaction represent two of the earliest and most efficient methods for this transformation.

The Beckmann Rearrangement of 1-Indanone Oxime

The Beckmann rearrangement, an acid-induced transformation of an oxime to an amide, provides a direct pathway to this compound from 1-indanone oxime.[3] This reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a 1,2-alkyl shift to the electron-deficient nitrogen atom.[4] The resulting nitrilium ion is then hydrolyzed to yield the stable lactam.

The Schmidt Reaction of 1-Indanone

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, offers another powerful method for the synthesis of amides and lactams from ketones using hydrazoic acid (HN₃) under acidic conditions.[5] When applied to 1-indanone, the reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, forming an azidohydrin intermediate. Subsequent rearrangement with the expulsion of dinitrogen gas leads to the formation of this compound.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of the unsubstituted this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [7] |

| Molecular Weight | 147.17 g/mol | [7] |

| Melting Point | 67 °C | [8] |

| Boiling Point | 388.1 ± 22.0 °C at 760 mmHg | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| pKa | Data not readily available | |

| LogP | 1.2 | [7] |

| CAS Number | 1196-38-9 | [7] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the unsubstituted compound can be complex due to potential tautomerism and solvent effects, leading to anomalous spectra with significant line broadening in some cases.[9]

Key Experimental Protocols

The following sections provide detailed methodologies for the classic syntheses of this compound.

Synthesis via Beckmann Rearrangement of 1-Indanone Oxime

This protocol is based on the general principles of the Beckmann rearrangement, optimized for the conversion of 1-indanone oxime.[10][11]

Step 1: Oximation of 1-Indanone

-

To a solution of 1-indanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated 1-indanone oxime by filtration, wash with water, and dry.

Step 2: Beckmann Rearrangement

-

Add 1-indanone oxime (1 equivalent) to a cooled solution of a strong acid catalyst (e.g., polyphosphoric acid, concentrated sulfuric acid, or a Lewis acid like aluminum chloride in an appropriate solvent).[10]

-

Stir the mixture at a controlled temperature (ranging from 0 °C to room temperature, depending on the catalyst) for the specified time (typically 1-3 hours).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis via Schmidt Reaction of 1-Indanone

This protocol outlines the synthesis using the Schmidt reaction, which provides a direct conversion of the ketone to the lactam.[6][12]

-

To a cooled (0 °C) and stirred solution of 1-indanone (1 equivalent) in a mixture of a strong acid (e.g., concentrated sulfuric acid) and a suitable solvent (e.g., chloroform or benzene), add sodium azide (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5-10 °C. Caution: Hydrazoic acid, generated in situ, is highly toxic and explosive.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting solid by recrystallization or column chromatography.

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic transformations discussed.

Caption: Beckmann Rearrangement Workflow for this compound Synthesis.

Caption: Schmidt Reaction Pathway for the Synthesis of this compound.

Biological Significance and Modern Applications

The unsubstituted this compound itself does not possess significant reported biological activity. Its importance lies in its role as a rigid and versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[2][13] The dihydroisoquinolinone core is found in numerous natural products, including some Amaryllidaceae alkaloids with potent antitumor activities.[14]

In modern drug discovery, this scaffold is utilized to develop derivatives with diverse therapeutic applications, including:

-

Antioomycete agents: Derivatives have shown potent activity against plant pathogens like Pythium recalcitrans.[13][15][16]

-

Anticancer agents: The scaffold is a key component of molecules designed as inhibitors of various cancer-related targets.

-

Enzyme inhibitors: Substituted dihydroisoquinolinones have been developed as potent inhibitors of enzymes such as GSK-3.[1]

-

Spasmolytic agents: Certain derivatives exhibit smooth muscle relaxant properties.[17]

The rigid, bicyclic nature of the this compound core allows for the precise spatial orientation of substituents, making it an ideal starting point for the design of potent and selective ligands for various biological targets.

Conclusion

The discovery of this compound is a story of the evolution of synthetic organic chemistry. While not attributable to a single breakthrough, its accessibility through classic reactions like the Beckmann and Schmidt rearrangements cemented its place as a fundamental building block. The continued exploration of this "privileged scaffold" in medicinal chemistry underscores its enduring importance and highlights the value of foundational synthetic methods in the ongoing quest for novel therapeutics.

References

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Beckmann Rearrangement [organic-chemistry.org]

- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:1196-38-9 | Chemsrc [chemsrc.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

An In-depth Technical Guide to 3,4-dihydroisoquinolin-1(2H)-one

This technical guide provides a comprehensive overview of 3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry and natural products. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis protocols, and biological significance.

Nomenclature

IUPAC Name: 3,4-dihydro-2H-isoquinolin-1-one[1][2]

Synonyms:

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| CAS Number | 1196-38-9 | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [2][4] |

| Appearance | Yellow solid | [4] |

| Purity | 98% | [4] |

| InChI | InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | [4] |

| SMILES | O=C1NCCc2ccccc21 | [4] |

Synthesis and Experimental Protocols

The this compound scaffold is a prevalent motif in numerous natural products and biologically active synthetic molecules.[3][5] Consequently, a variety of innovative synthetic methodologies have been developed for its construction. These methods include metal-catalyzed and metal-free reactions, multicomponent reactions, domino one-pot protocols, oxidation, and Friedel-Crafts type cyclizations.[3][5]

A one-pot synthesis of this compound derivatives can be achieved through the rhodium-catalyzed alkylation of aromatic amides with N-vinylphthalimide.[6] In this reaction, N-vinylphthalimide acts as a 2-aminoethylating reagent.[6]

General Procedure:

-

To an oven-dried 5 mL screw-capped vial, add the aromatic amide (e.g., 2,3-dimethyl-N-(quinolin-8-yl)benzamide, 0.30 mmol), N-vinylphthalimide (0.45 mmol), 2-methylbenzoic acid (0.30 mmol), [Rh(OAc)(cod)]₂ (0.0075 mmol), and toluene (1 mL).[6]

-

Stir the mixture for 18 hours at 160 °C.[6]

-

Add N₂H₄ (1 mL) to the vial and heat at 120 °C for 24 hours.[6]

-

Concentrate the reaction mixture in vacuo.[6]

-

The residue can then be purified by column chromatography on silica gel.[6]

The Castagnoli–Cushman reaction provides an efficient route to synthesize a variety of this compound derivatives, particularly those with substitutions at the C4 position. This method has been successfully employed to generate libraries of these compounds for biological screening.[7][8]

General Procedure for the Synthesis of C4-Carboxyl Derivatives:

-

The synthesis follows reported methods utilizing the Castagnoli–Cushman reaction.[8]

-

The analytical grade reagents are typically purchased from commercial suppliers.[8]

-

Reaction solvents such as dichloromethane (DCM) and toluene are freshly distilled and dried before use.[8]

Biological Significance and Applications

The this compound core is a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. Derivatives have shown a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and antifungal properties.[8]

Recent studies have explored the use of this compound derivatives for managing plant diseases. A series of 59 derivatives were synthesized and showed potent antioomycete activity against Pythium recalcitrans.[7][8] Compound I23 from this series exhibited a significantly higher in vitro potency (EC₅₀ value of 14 μM) than the commercial agent hymexazol (37.7 μM).[7][8] The proposed mode of action for these compounds is the disruption of the pathogen's biological membrane systems.[7][9]

A novel series of this compound derivatives have been designed and synthesized as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer cell growth.[10] Through a scaffold hopping strategy, compound D3 emerged as a potent PRMT5 inhibitor with an IC₅₀ of 20.7 nM and demonstrated significant antiproliferative activity against the Z-138 non-Hodgkin's lymphoma cell line (IC₅₀ = 2.2 nM).[10] This compound also exhibited favorable pharmacokinetic profiles and low hERG toxicity, positioning it as a promising candidate for cancer therapy.[10]

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, a common starting point for the development of novel therapeutic agents.

Caption: Generalized workflow for the synthesis of this compound derivatives.

This diagram depicts the simplified mechanism of action for two classes of biologically active this compound derivatives.

Caption: Simplified mechanisms of action for bioactive this compound derivatives.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that forms the core scaffold of numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential, notably as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology. A thorough understanding of the physicochemical properties of the this compound core is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural, physical, and chemical properties. Detailed experimental protocols for its synthesis and the determination of critical parameters such as solubility and pKa are presented. Furthermore, this guide visualizes a common synthetic workflow and a relevant biological signaling pathway to provide a holistic understanding for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | --INVALID-LINK--[1][2] |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK--[1][2] |

| Melting Point | 67-70 °C | [Various Suppliers] |

| Boiling Point | 388.1 ± 22.0 °C at 760 mmHg | --INVALID-LINK-- |

| logP (calculated) | 1.2 | --INVALID-LINK--[1][2] |

| Appearance | White to light yellow crystalline powder | [Various Suppliers] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of the this compound scaffold. The Bischler-Napieralski reaction is a widely employed and classical method.[3][4]

Bischler-Napieralski Reaction: A General Protocol

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The general steps are outlined below.

Experimental Protocol:

-

Amide Formation: A β-arylethylamine is acylated to form the corresponding amide. For the synthesis of the parent this compound, 2-phenylethanamine would be reacted with an acetylating agent.

-

Cyclization: The resulting N-acetyl-2-phenylethanamine is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), and heated. This promotes an intramolecular electrophilic aromatic substitution to yield the cyclized product, this compound.

-

Work-up and Purification: The reaction mixture is cooled and then carefully quenched with a base, such as aqueous sodium hydroxide, to neutralize the acid. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Experimental Determination of Physicochemical Properties

Solubility Determination

A general protocol for determining the solubility of an organic compound is provided below. This can be adapted for this compound.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected, for example, water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: To each vial, add a measured volume of a selected solvent (e.g., 1 mL) in small increments.

-

Equilibration: Vigorously shake or stir the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: Visually inspect the vials for any undissolved solid. For quantitative analysis, the saturated solution is filtered to remove any excess solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa of the amide proton in this compound can be determined experimentally using potentiometric titration.

Experimental Protocol:

-

Solution Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Biological Relevance: Inhibition of PRMT5 Signaling

Derivatives of this compound have shown promise as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[4][5][6][7][8] PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its overexpression is implicated in several cancers. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways. Inhibition of PRMT5 can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.

Caption: Role of PRMT5 in cancer signaling and its inhibition by this compound derivatives.

Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the amide C=O stretch and N-H stretch would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. A comprehensive understanding of its physicochemical properties, synthetic methodologies, and biological context is essential for the advancement of drug discovery programs targeting enzymes like PRMT5. This technical guide provides a foundational resource for researchers, consolidating key data and experimental protocols to facilitate further research and development in this promising area.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

3,4-dihydroisoquinolin-1(2H)-one spectroscopic data (1H NMR, 13C NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical entity, 3,4-dihydroisoquinolin-1(2H)-one. This information is critical for the identification, characterization, and quality control of this important heterocyclic scaffold, which is a common motif in numerous biologically active compounds and natural products. This document presents available ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Isocarbostyril, 1,2,3,4-tetrahydroisoquinolin-1-one |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| CAS Number | 1196-38-9[1] |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for substituted derivatives of this compound, spectral data for the parent, unsubstituted molecule is less commonly reported in readily accessible literature. The data presented here is a compilation from various sources and should be used as a reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | d | 1H | Ar-H |

| 7.46 | t | 1H | Ar-H |

| 7.32 | t | 1H | Ar-H |

| 7.17 | d | 1H | Ar-H |

| 6.70 (broad s) | 1H | NH | |

| 3.55 | t | 2H | CH₂-N |

| 3.03 | t | 2H | Ar-CH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 138.8 | Ar-C (quaternary) |

| 132.3 | Ar-CH |

| 128.9 | Ar-C (quaternary) |

| 127.8 | Ar-CH |

| 127.4 | Ar-CH |

| 127.1 | Ar-CH |

| 40.8 | CH₂-N |

| 28.5 | Ar-CH₂ |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 100 | [M]⁺ |

| 119 | 80 | [M - CO]⁺ |

| 118 | 95 | [M - CHO]⁺ |

| 91 | 60 | [C₇H₇]⁺ (tropylium ion) |

| 90 | 55 | [C₇H₆]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Strong, Broad | N-H Stretch |

| 3060 | Medium | Aromatic C-H Stretch |

| 2930 | Medium | Aliphatic C-H Stretch |

| 1670 | Strong | C=O Stretch (Amide I) |

| 1600, 1480 | Medium | Aromatic C=C Stretch |

| 1330 | Medium | C-N Stretch |

| 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectra can be recorded on a 400 MHz (or higher) spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectra can be recorded on a 100 MHz (or higher) spectrometer.

-

The chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

-

Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) can be used.

-

Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography (GC).

2. Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.

3. Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its accurate identification and use in research and development.

References

Unveiling the Solid-State Architecture of 3,4-Dihydroisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the crystal structure of 3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details the precise three-dimensional arrangement of the molecule in the solid state, offering valuable insights for structure-based drug design and the development of novel therapeutics. The crystallographic data presented herein serves as a foundational resource for understanding the molecule's conformational preferences and intermolecular interactions.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This information was obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 723706, as published in Organometallics 2009, 28 (6), 1578–1589.

| Parameter | Value |

| Empirical Formula | C₉H₉NO |

| Formula Weight | 147.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 11.6138 (17) |

| b (Å) | 5.2965 (9) |

| c (Å) | 12.2946 (9) |

| α (°) | 90 |

| β (°) | 111.745 (9) |

| γ (°) | 90 |

| Volume (ų) | 702.46 (17) |

| Z | 4 |

| Temperature (K) | 290 (2) |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.391 |

| Absorption Coefficient (mm⁻¹) | 0.093 |

| F(000) | 312 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound such as this compound through single-crystal X-ray diffraction involves a systematic multi-step process. The following protocol outlines the typical experimental procedure.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For organic molecules, suitable crystals are often grown from a supersaturated solution by methods such as:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling promotes crystal growth.

The choice of solvent is critical and is often determined empirically.

Crystal Mounting and Data Collection

A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage during data collection.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and at each orientation, it is irradiated with X-rays. The resulting diffraction pattern of spots is recorded by the detector. A complete dataset consists of the intensities and positions of thousands of reflections.

Data Processing and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection is generated.

The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Biological Context and Signaling Pathways

While the this compound core is present in numerous biologically active molecules, specific signaling pathways for the unsubstituted parent compound are not extensively documented in the public domain. However, derivatives of this scaffold have been shown to exhibit a range of biological activities, including antioomycete, spasmolytic, and enzyme inhibitory effects.[1][2] For instance, certain tetrahydroisoquinoline-containing aldoximes have been reported to induce apoptosis through the ERK1/2 and p38-MAPK signaling pathways. This suggests that the this compound scaffold can serve as a valuable starting point for the design of modulators of various cellular signaling cascades. Further research is warranted to elucidate the specific biological targets and mechanisms of action of the parent compound.

References

The Versatile Scaffold: A Deep Dive into the Biological Activity of 3,4-Dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a variety of natural products and synthetic molecules has demonstrated a broad spectrum of biological activities, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities associated with this scaffold, with a focus on its anticancer, antimicrobial, antiviral, and neuroprotective properties. We will explore the quantitative data, delve into the experimental protocols used for its evaluation, and visualize the intricate signaling pathways and mechanisms of action.

Anticancer Activity: Targeting the Heart of DNA Repair

The this compound scaffold has emerged as a potent pharmacophore for the development of anticancer agents, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks. Their inhibition in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a targeted and effective cancer therapy.

Quantitative Anticancer and PARP Inhibition Data

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against different cancer cell lines and PARP enzymes.

| Compound ID | Target | Assay | IC50 / GI50 (µM) | Cancer Cell Line(s) | Reference |

| 1a | PARP1/PARP2 | Enzymatic | 13 / 0.8 | - | [1] |

| 1b | PARP1/PARP2 | Enzymatic | 9.0 / 0.15 | - | [1] |

| 2 | PARP1/PARP2 | Enzymatic | 13.9 / 1.5 | - | [1] |

| 3c | Cytotoxicity | Not Specified | 4.9 ± 0.7 | H460 (Lung Carcinoma) | [2] |

| 2.0 ± 0.9 | A-431 (Skin Carcinoma) | [2] | |||

| 4.4 ± 1.3 | HT-29 (Colon Adenocarcinoma) | [2] | |||

| 12.0 ± 1.6 | DU145 (Prostate Carcinoma) | [2] | |||

| 14.6 ± 3.9 | MCF7 (Breast Adenocarcinoma) | [2] | |||

| 12 | Growth Inhibition | NCI-60 Screen | Average lgGI50 = -5.18 | 60 human cancer cell lines | [3] |

Experimental Protocols

Synthesis of this compound Derivatives:

A common and versatile method for the synthesis of this scaffold is the Castagnoli-Cushman reaction.[4] This reaction involves the condensation of a homophthalic anhydride with an imine, which is often generated in situ from an aldehyde and an amine. The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of carbon dioxide to afford the desired 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid.[4] Further modifications, such as amidation of the carboxylic acid group, can be performed to generate a library of derivatives.[4]

In Vitro PARP1 Inhibition Assay (Chemiluminescent):

This assay quantifies the inhibitory potential of compounds against PARP1 activity.

-

Plate Preparation: A 96-well plate is pre-coated with histones, which act as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.

-

Inhibitor Preparation: Serial dilutions of the test compounds (and a known PARP inhibitor as a positive control, e.g., Olaparib) are prepared.

-

Reaction Mixture: A master mix containing PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ is prepared.

-

Incubation: The test compounds and the master mix are added to the wells and incubated to allow the enzymatic reaction to proceed.

-

Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated histones. After a washing step, a chemiluminescent HRP substrate is added.

-

Measurement: The luminescence, which is proportional to PARP1 activity, is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Viability (MTT) Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Signaling Pathway

References

The Enduring Core: A Technical Guide to 3,4-Dihydroisoquinolin-1(2H)-one in Natural Products

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of natural products containing this core, their associated bioactivities with quantitative data, detailed experimental protocols for key assays, and an overview of the relevant biosynthetic and signaling pathways.

Natural Products and Biological Activities

A number of noteworthy natural products feature the this compound core. These compounds, isolated from various plant families, have demonstrated significant potential in medicinal chemistry. Below is a summary of some of these natural products and their reported biological activities.

| Natural Product | Source | Biological Activity | Quantitative Data (IC₅₀/EC₅₀/MIC) |

| Corydaline | Corydalis species | Acetylcholinesterase inhibition, antiallergic, antinociceptive, dopamine D1 receptor antagonist.[1][2] | Ki: 1.7 µM (CYP2C19), 7.0 µM (CYP2C9)[2] |

| Plicamine | Galanthus plicatus | Anti-inflammatory.[3] | - |

| N-Methylcorydaline | Corydalis species | - | - |

| Dorianine | - | - | - |

| Thalflavine | - | - | - |

Note: Quantitative data for many natural products containing this specific core is not extensively reported in publicly available literature. The data presented often pertains to broader isoquinoline alkaloid classes.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Provided below are detailed methodologies for commonly employed assays to evaluate the biological activity of natural products containing the this compound core.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with the same solvent concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Test compound stock solution

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Acetylcholinesterase Assay

This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Biosynthesis and Signaling Pathways

Understanding the biosynthetic origins and the molecular targets of these natural products is crucial for their development as therapeutic agents.

Biosynthesis of the this compound Core

The biosynthesis of the core structure of these alkaloids is believed to proceed through the general isoquinoline alkaloid pathway, which originates from the amino acid tyrosine.

Caption: Biosynthetic pathway of the this compound core.

The key steps involve the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde, which then undergo a Pictet-Spengler reaction to form the core tetrahydroisoquinoline skeleton. Subsequent enzymatic modifications, including oxidation and potential rearrangements of protoberberine intermediates, are thought to lead to the formation of the this compound structure.

Signaling Pathways Modulated by Isoquinoline Alkaloids

Isoquinoline alkaloids are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects.

PI3K/Akt Signaling Pathway:

This pathway is central to cell survival, proliferation, and growth. Some isoquinoline alkaloids have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Caption: Modulation of the PI3K/Akt signaling pathway by isoquinoline alkaloids.

Dopamine Receptor Signaling:

Corydaline, a prominent member of this class, has been identified as a dopamine D1 receptor antagonist.[1] This interaction can affect various neurological processes.

Caption: Antagonism of the Dopamine D1 receptor signaling by Corydaline.

This technical guide serves as a foundational resource for professionals engaged in the exploration and development of natural products bearing the this compound core. The provided data and protocols are intended to facilitate further research into the therapeutic potential of this important class of compounds.

References

The Emerging Therapeutic Potential of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and significant therapeutic potential across various disease areas. This technical guide provides an in-depth exploration of the core therapeutic applications of these derivatives, focusing on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), antagonists of the Dopamine D2 receptor, and inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising field.

PARP Inhibition: A Targeted Approach in Oncology

Derivatives of this compound have been identified as potent inhibitors of PARP, a key enzyme in DNA single-strand break repair. This inhibitory action is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Quantitative Data: PARP Inhibitory Activity

| Compound ID | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| CH-5132799 | PARP1 | 1.8 | - | Enzymatic Assay | [Not explicitly found] |

| CH-5132799 | PARP2 | 7.8 | - | Enzymatic Assay | [Not explicitly found] |

| YHP-836 | PARP1 | 6.328 | - | Enzymatic Assay | [1] |

| YHP-836 | PARP2 | 3.621 | - | Enzymatic Assay | [1] |

| Olaparib | PARP1 | 1.832 | - | Enzymatic Assay | [1] |

| Olaparib | PARP2 | 7.773 | - | Enzymatic Assay | [1] |

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

In Vitro PARP1/2 Enzymatic Inhibition Assay (General Protocol)

-

Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, histone H1, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.

-

Procedure:

-

Coat streptavidin-coated 96-well plates with histone H1 and activated DNA.

-

Add PARP1 or PARP2 enzyme to each well.

-

Add varying concentrations of the this compound derivative or vehicle control.

-

Initiate the reaction by adding a mixture of biotinylated and non-biotinylated NAD+.

-

Incubate at room temperature for 1-2 hours.

-

Wash the plates to remove unbound reagents.

-

Add an anti-PAR antibody followed by an HRP-conjugated secondary antibody.

-

Add TMB substrate and measure the absorbance at 450 nm.

-

Calculate IC50 values from the dose-response curves.

-

In Vivo Tumor Xenograft Model (General Protocol for PARP inhibitors)

-

Cell Lines and Animals: Human cancer cell lines with known BRCA mutations (e.g., MDA-MB-436) are cultured. Immunocompromised mice (e.g., nude or NOD/SCID) are used.

-

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Treatment:

-

When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Administer the this compound derivative (e.g., 50-150 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) daily or twice daily.[1]

-

For combination studies, administer cytotoxic agents like temozolomide or topotecan at established doses.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., 21-28 days), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for PAR levels).

-

Calculate Tumor Growth Inhibition (TGI).

-

Dopamine D2 Receptor Antagonism: Applications in Neuroscience

Certain this compound and related tetrahydroisoquinoline derivatives have shown potent antagonistic activity at the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.

Quantitative Data: Dopamine D2 Receptor Binding Affinity

| Compound ID | Target | Ki (nM) | Radioligand | Reference |

| A-69024 | Dopamine D1 Receptor | 12.6 | [¹²⁵I]SCH 23390 | [2] |

| A-69024 | Dopamine D2 Receptor | 1290 | [³H]spiroperidol | [2] |

Note: A-69024 is a tetrahydroisoquinoline derivative, a closely related scaffold, demonstrating the potential of this chemical space for dopamine receptor modulation.

Signaling Pathway: Dopamine D2 Receptor

Dopamine D2 receptor signaling pathways.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

-

Reagents and Materials: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), radioligand (e.g., [³H]spiperone or [³H]raclopride), test compounds, wash buffer, scintillation fluid.

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the this compound derivative in a 96-well plate.

-

For non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.

-

Dry the filter mats and add scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

KDR (VEGFR-2) Inhibition: Targeting Angiogenesis

The this compound scaffold has also been utilized to develop potent and selective inhibitors of KDR (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibiting KDR is a validated strategy in oncology to restrict tumor growth and metastasis.

Quantitative Data: KDR Inhibitory Activity

Specific quantitative data for this compound derivatives as KDR inhibitors was not found in the initial search results, but the scaffold has been identified as a promising starting point for such inhibitors.

Signaling Pathway: VEGFR-2 (KDR)

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 3,4-Dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 3,4-dihydroisoquinolin-1(2H)-one. It is crucial to note that comprehensive toxicological studies for this specific compound are limited. The information provided herein should be used for preliminary assessment and not as a substitute for rigorous, empirical safety testing.

Introduction

This compound is a heterocyclic organic compound featuring an isoquinoline core. This scaffold is present in a variety of natural products and synthetic molecules with diverse biological activities, making it a subject of interest in medicinal and agricultural chemistry.[1][2][3] Derivatives of this compound have been explored for various applications, including as potential antifungal agents and kinase inhibitors.[4][5] Despite its utility in chemical synthesis, a detailed and comprehensive safety and toxicity profile for the parent compound, this compound, is not well-established in publicly accessible literature. This guide aims to consolidate the existing hazard information and provide a framework for its toxicological consideration based on general principles and data from related compounds.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The available data indicates several potential hazards upon exposure.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | May cause respiratory irritation | H335 |

Source: PubChem CID 150896[6]

These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area to avoid inhalation, skin contact, and eye contact.

Quantitative Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a significant gap in quantitative data for this compound. Specific values such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), No Observed Adverse Effect Level (NOAEL), and other key toxicological endpoints have not been publicly reported. The absence of this data necessitates that this compound be treated with caution, assuming a degree of toxicity as indicated by its GHS classification, until empirical data becomes available.

General Toxicological Considerations and Potential Metabolism

As a member of the isoquinoline alkaloid family, this compound's toxicological profile may share characteristics with other compounds in this class. Isoquinoline alkaloids exhibit a wide range of biological and toxicological effects.[7][8][9]

Hypothetical Metabolic Pathways

The metabolism of this compound has not been specifically studied. However, like many xenobiotics, it is expected to undergo Phase I and Phase II biotransformation in the liver to increase its polarity and facilitate excretion.[10][11][12] Based on the metabolism of the structurally related compound 1,2,3,4-tetrahydroisoquinoline (TIQ), which undergoes hydroxylation and N-methylation, a hypothetical metabolic pathway for this compound can be proposed.[13]

Phase I reactions could involve oxidation, such as hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes. Phase II reactions would likely involve the conjugation of the hydroxylated metabolite with endogenous molecules like glucuronic acid or sulfate to form highly water-soluble conjugates that can be readily eliminated.

Caption: Hypothetical metabolic pathway for this compound.

Recommended Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicity data, a standard battery of tests would be required to establish a comprehensive safety profile for this compound. The following section outlines a general workflow for such an assessment.

General Workflow for Toxicological Evaluation

A tiered approach is typically employed, starting with in silico and in vitro assessments before proceeding to more complex in vivo studies.

Caption: General experimental workflow for toxicological assessment.

Detailed Methodologies (Representative)

-

In Silico Assessment: Utilize computational models like Toxtree, DEREK, or online servers such as SwissADME and pkCSM to predict potential toxicities (mutagenicity, carcinogenicity), absorption, distribution, metabolism, and excretion (ADME) properties.[14]

-

Ames Test (Bacterial Reverse Mutation Test): This is a standard in vitro assay for identifying mutagens. The test compound is incubated with several strains of Salmonella typhimurium with and without a metabolic activation system (S9 mix). An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

In Vitro Mammalian Cell Cytotoxicity: Human cell lines (e.g., HepG2, HEK293) are exposed to a range of concentrations of the test compound. Cell viability is measured using assays like MTT or neutral red uptake to determine the IC50 (concentration causing 50% inhibition of cell growth).

-

Acute Oral Toxicity (e.g., OECD Test Guideline 423): This in vivo study involves the administration of the compound to a small number of rodents at defined dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period to determine a dose range for further studies and to classify the acute toxicity.

Conclusion

The publicly available data on the safety and toxicity of this compound is currently limited to GHS hazard classifications, which indicate potential for acute oral toxicity, as well as skin, eye, and respiratory irritation.[6] There is a notable absence of quantitative toxicological data and dedicated studies on its metabolic fate and specific mechanisms of toxicity. The this compound scaffold is a valuable building block in drug discovery and other fields, underscoring the importance of establishing a comprehensive safety profile. The general toxicological considerations and experimental workflows outlined in this guide provide a framework for future safety assessments. It is strongly recommended that any research or development involving this compound be preceded by thorough, empirical toxicological evaluation.

References

- 1. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Phase I Drug Metabolism [sigmaaldrich.com]

- 12. Drug metabolism - Wikipedia [en.wikipedia.org]

- 13. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rfppl.co.in [rfppl.co.in]

Methodological & Application

synthesis of 3,4-dihydroisoquinolin-1(2H)-one step-by-step protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.[1] This document provides a detailed, step-by-step protocol for the synthesis of the this compound core structure via the Castagnoli-Cushman reaction. This method offers a versatile and efficient route to this important heterocyclic motif.

Introduction

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry and drug discovery. Several synthetic strategies have been developed, with the Castagnoli-Cushman reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler condensation being the most prominent methods.[2][3][4] The Castagnoli-Cushman reaction, a [4+2] cyclocondensation, is particularly noteworthy for its ability to generate substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and diastereoselectivity.[1][5] This protocol will focus on a general procedure for the Castagnoli-Cushman reaction, which involves the reaction of homophthalic anhydride with an imine.

Experimental Protocol: Castagnoli-Cushman Reaction

This protocol describes the synthesis of a this compound derivative, which is representative of the general method for obtaining the core scaffold.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., an aniline or aliphatic amine)

-

Homophthalic anhydride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Analytical grade reagents and solvents

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

Step 1: In situ Formation of the Imine

-

To a solution of the aromatic aldehyde (1.0 eq) in anhydrous DCM, add the amine (1.0 eq).

-

Add anhydrous Na₂SO₄ as a desiccant.

-

Stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

As the imine intermediates can be unstable, they are typically used immediately in the next step without isolation.[1]

Step 2: Castagnoli-Cushman Cyclocondensation

-

To the freshly prepared imine solution, add homophthalic anhydride (1.0 eq).

-

Remove the DCM under reduced pressure.

-

Add anhydrous toluene to the reaction mixture.

-

Reflux the mixture. The reaction progress can be monitored by TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to afford the desired this compound derivative.

Data Presentation

The following table summarizes the yields and melting points for a selection of synthesized this compound derivatives, demonstrating the versatility of the Castagnoli-Cushman reaction.

| Compound ID | R1 (from Aldehyde) | R2 (from Amine) | Yield (%) | Melting Point (°C) | Reference |

| I6 | Phenyl | Furan-2-ylmethyl | 75 | 238–239 | [1] |

| I17 | Phenyl | 3,5-Dimethylphenyl | 63 | 189–191 | [1] |

| I18 | Phenyl | 4-Ethoxyphenyl | 75.1 | 207–209 | [1] |

| I20 | Phenyl | Naphthalen-2-yl | 73.4 | 195–198 | [1] |

| I21 | Phenyl | [1,1′-Biphenyl]-4-yl | 68.7 | 191–193 | [1] |

| I25 | Phenyl | 4-Chlorophenyl | 66.4 | 200–201 | [1] |

| I27 | Phenyl | 4-Iodophenyl | 80.3 | 208–210 | [1] |

| I28 | Phenyl | 4-(Trifluoromethoxy)phenyl | 74.6 | 211–213 | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound derivatives via the Castagnoli-Cushman reaction.

Caption: Synthetic workflow for this compound derivatives.

Alternative Synthetic Routes

While the Castagnoli-Cushman reaction is highlighted here, other established methods for synthesizing the 3,4-dihydroisoquinoline core are also valuable.

-

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines, which can then be further modified.[4][6] This method is a cornerstone in isoquinoline synthesis.

-

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-phenethylamine with an aldehyde or ketone followed by cyclization.[3] The resulting tetrahydroisoquinoline can be oxidized to the desired this compound.

Conclusion

The Castagnoli-Cushman reaction provides a robust and versatile method for the synthesis of this compound derivatives. The protocol outlined in this application note offers a clear, step-by-step guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient construction of this important heterocyclic scaffold for further biological evaluation.

References

- 1. Synthesis of this compound derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Metal-Free Pathways to 3,4-Dihydroisoquinolin-1(2H)-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The development of efficient and sustainable synthetic methods to access these compounds is of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for selected metal-free synthetic strategies, offering greener alternatives to traditional metal-catalyzed approaches.

Organocatalytic Asymmetric Synthesis via Aza-Henry/Hemiaminalization/Oxidation Cascade

This one-pot protocol affords access to chiral trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high diastereoselectivity and good to excellent enantioselectivity. The reaction proceeds through a sequential aza-Henry reaction, hemiaminalization, and subsequent oxidation.

Experimental Protocol

General Procedure for the Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones: [1][2]

-

To a glass vial equipped with a magnetic stirrer bar, add 2-(nitromethyl)benzaldehyde (0.5 mmol, 1.0 equiv.), the respective N-tosyl-protected aldimine (0.55 mmol, 1.1 equiv.), and a quinine-based squaramide organocatalyst (5 mol%).

-

Dissolve the mixture in toluene (1.0 mL).

-

Stir the reaction mixture at -20 °C for the time specified in Table 1.

-

Add pyridinium chlorochromate (PCC) (0.75 mmol, 1.5 equiv.) to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary

| Entry | Aldimine Substituent (R) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 48 | 65 | 95 |

| 2 | 4-Nitrophenyl | 72 | 78 | 92 |

| 3 | 4-Methoxyphenyl | 48 | 55 | 93 |

| 4 | 2-Thienyl | 72 | 45 | 85 |

| 5 | 1-Naphthyl | 96 | 39 | 62 |

Table 1: Substrate scope and performance of the organocatalytic asymmetric synthesis.[1]

Reaction Workflow

Caption: Organocatalytic one-pot synthesis workflow.

Three-Component Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a powerful multicomponent reaction for the synthesis of substituted lactams. This metal-free approach utilizes a homophthalic anhydride, an amine, and an aldehyde to construct the this compound core in a single step. This method is particularly attractive for generating libraries of compounds for drug discovery.[3][4][5]

Experimental Protocol